COX-1 Inhibitory Potency: 3,4-Diphenyl-5-ethylisoxazole vs. Valdecoxib in Human Whole Blood
In the human whole blood COX-1 assay, 3,4-diphenyl-5-ethylisoxazole inhibits platelet COX-1 activity with an IC50 of 50 nM [1][2]. By contrast, the clinical COX-2 inhibitor valdecoxib exhibits a COX-1 IC50 of 21.9 µM (21,900 nM) in the same assay system . This represents an approximately 438-fold greater COX-1 inhibitory potency for 3,4-diphenyl-5-ethylisoxazole relative to valdecoxib.
| Evidence Dimension | COX-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (0.05 µM) |
| Comparator Or Baseline | Valdecoxib: IC50 = 21.9 µM (21,900 nM) |
| Quantified Difference | ~438-fold greater potency at COX-1 |
| Conditions | Human platelet COX-1 activity in whole blood assay (in vitro) |
Why This Matters
For researchers requiring selective COX-1 inhibition without confounding COX-2 suppression, valdecoxib cannot substitute for 3,4-diphenyl-5-ethylisoxazole; the potency gap exceeds two orders of magnitude.
- [1] BindingDB BDBM50153038: 5-Ethyl-3,4-diphenyl-isoxazole. IC50: 50 nM. Assay: Inhibition of human platelet COX1 by whole blood assay. View Source
- [2] TTD Drug ID D06WML: 5-Ethyl-3,4-diphenyl-isoxazole. Prostaglandin G/H synthase 1 IC50: 50.00 nM. View Source
